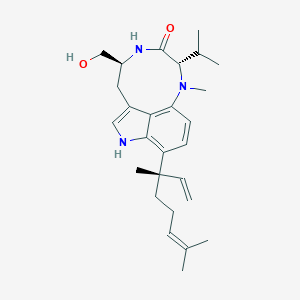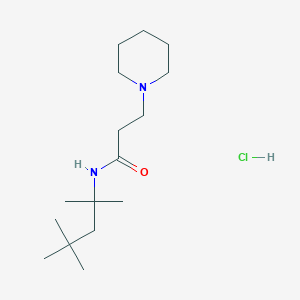
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It can also act as a ligand by coordinating with metal ions and facilitating the formation of complexes.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride in lab experiments is its ability to act as a chiral auxiliary, which can facilitate the synthesis of enantiomerically pure compounds. However, its limited solubility in water can be a limitation for certain experiments.
Future Directions
There are several future directions for the study of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. One potential direction is to explore its potential as a ligand in catalytic reactions. Another direction is to investigate its ability to act as a reagent in the synthesis of complex compounds. Additionally, further studies are needed to understand its mechanism of action and its potential applications in medicinal chemistry and drug discovery.
In conclusion, 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has potential applications in various fields. Its ability to act as a chiral auxiliary, ligand, and reagent in various reactions makes it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis method of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves the reaction of piperidine with 2,2,3,3-tetramethylbutanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with propionyl chloride to yield the final product in the form of hydrochloride salt.
Scientific Research Applications
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and analytical chemistry. Its ability to act as a chiral auxiliary in asymmetric synthesis has been widely explored. It has also been used as a ligand in catalytic reactions and as a reagent in the synthesis of various compounds.
properties
CAS RN |
107526-61-4 |
|---|---|
Product Name |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
Molecular Formula |
C16H33ClN2O |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H |
InChI Key |
WOWREMQSWPYIJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Other CAS RN |
107526-61-4 |
synonyms |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



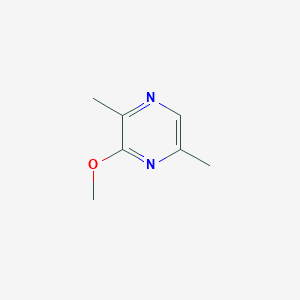
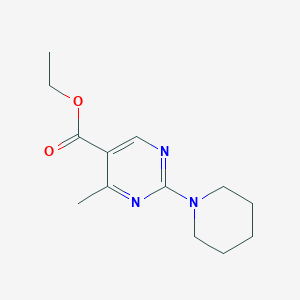
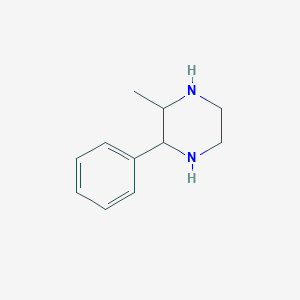
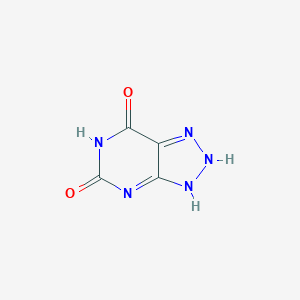
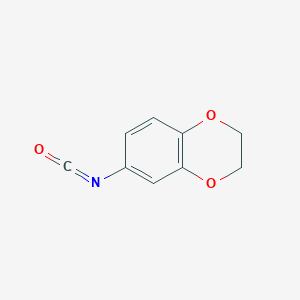
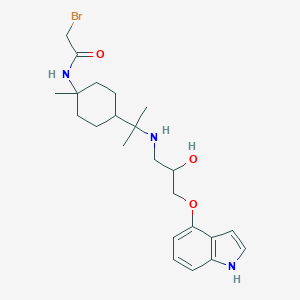
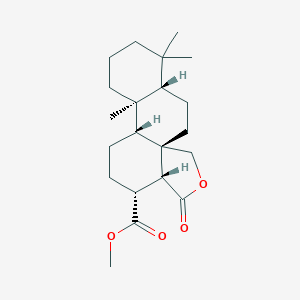
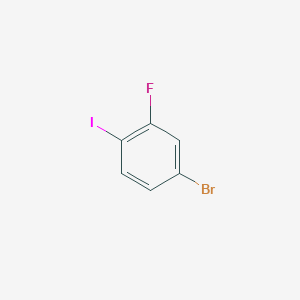
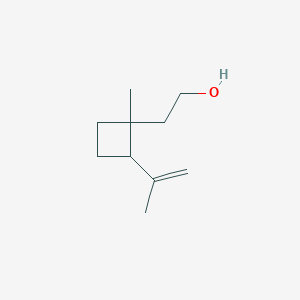
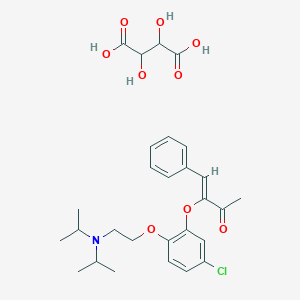
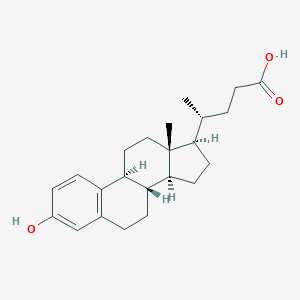
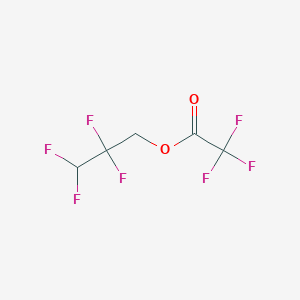
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
